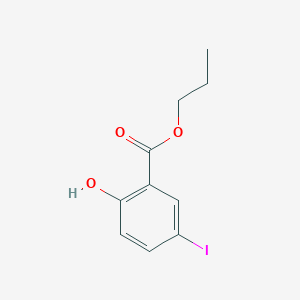

Propyl 2-hydroxy-5-iodobenzoate

Description

Propyl 2-hydroxy-5-iodobenzoate is an iodinated aromatic ester with the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol. The compound features a hydroxyl group at the 2-position and an iodine atom at the 5-position on the benzene ring, with a propyl ester moiety at the carboxylic acid position.

Properties

CAS No. |

15125-86-7 |

|---|---|

Molecular Formula |

C10H11IO3 |

Molecular Weight |

306.1 g/mol |

IUPAC Name |

propyl 2-hydroxy-5-iodobenzoate |

InChI |

InChI=1S/C10H11IO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,12H,2,5H2,1H3 |

InChI Key |

PDFGPBXCEASWLG-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=C(C=CC(=C1)I)O |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC(=C1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Properties

Propyl 4-Hydroxybenzoate (Propyl Paraben)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.21 g/mol

- Key Differences :

- Substituents: Hydroxyl group at the 4-position (vs. 2-hydroxy-5-iodo in the target compound).

- Lack of iodine reduces molecular weight and polarizability.

- Applications: Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity. Propyl 2-hydroxy-5-iodobenzoate’s iodine may enhance UV stability or alter biological interactions .

Methyl Paraben

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences :

- Shorter methyl ester chain and 4-hydroxy substitution.

- Lower molecular weight and higher water solubility compared to the iodinated propyl derivative.

- Purity challenges: Methyl paraben shows lower purity (33.4%) in separation processes due to impurity signals in NMR, suggesting iodinated analogs may face similar purification hurdles .

Thermal and Phase Behavior

Propyl-Substituted Hybrid Crystals

- Compounds like (Me₃NR)₄[Ni(NCS)₆] (R = propyl) exhibit melting behavior due to weaker intermolecular interactions (e.g., absence of S/S short contacts) compared to ethyl-substituted analogs.

- Implications for Propyl 2-Hydroxy-5-Iodobenzoate :

Analytical and Spectral Characteristics

- NMR and UHPLC Profiles: Propyl guaiacol and isoeugenol () show sharp impurity signals in NMR when purity exceeds 70%. Propyl 2-hydroxy-5-iodobenzoate’s iodine atom would introduce distinct deshielding effects in ¹H and ¹³C NMR spectra, aiding structural confirmation. High-performance liquid chromatography (UHPLC) retention times would likely increase due to iodine’s lipophilicity, similar to brominated analogs like (5-Methyl-2-oxo-1,3-dioxol)methyl-5-bromo...imidazole-4-propanoate ().

Physicochemical Properties Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Propyl 2-Hydroxy-5-Iodobenzoate | C₁₀H₁₁IO₃ | 306.10 | 2-OH, 5-I, Propyl ester | Not reported | Potential UV stabilizers |

| Propyl 4-Hydroxybenzoate | C₁₀H₁₂O₃ | 180.21 | 4-OH, Propyl ester | 96–98 | Cosmetic preservatives |

| Pyridalyl (Halogenated) | C₁₈H₁₂Cl₄F₃NO₂ | 491.12 | Dichloroallyloxy, Pyridyl | Not reported | Pesticides |

Note: Data extrapolated from , and 2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.